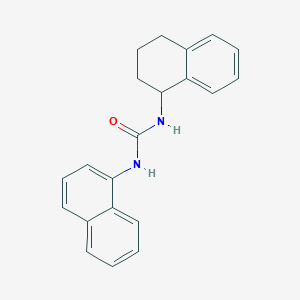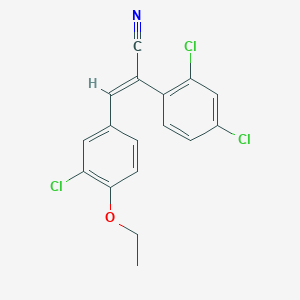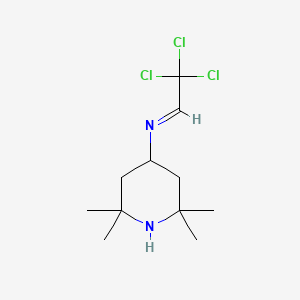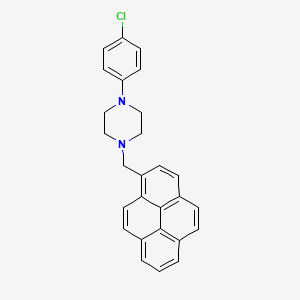![molecular formula C17H22N2O2 B5113340 1-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5113340.png)
1-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol, commonly known as HEPN, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
科学研究应用
HEPN has been extensively studied for its applications in various fields of scientific research. One of the major applications of HEPN is in the field of medicinal chemistry, where it is used as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. HEPN has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
作用机制
The mechanism of action of HEPN is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. HEPN has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
HEPN has been shown to have various biochemical and physiological effects. In vitro studies have shown that HEPN can inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. HEPN has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the major advantages of HEPN is its high purity and stability, which makes it suitable for use in various lab experiments. However, one of the limitations of HEPN is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on HEPN. One of the major areas of research is the development of HEPN-based drugs for the treatment of various diseases. Another area of research is the synthesis of HEPN derivatives with improved solubility and bioavailability. Furthermore, the use of HEPN as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes is an area of active research.
Conclusion
In conclusion, HEPN is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of HEPN involves the reaction of 1-naphthol with 1-(4-chlorobenzyl)-4-(2-hydroxyethyl)piperazine in the presence of a base. HEPN has been extensively studied for its applications in medicinal chemistry, as a fluorescent probe, and as a ligand for the synthesis of metal complexes. The mechanism of action of HEPN is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. HEPN has various biochemical and physiological effects and has several advantages and limitations for lab experiments. The future directions for the research on HEPN include the development of HEPN-based drugs, synthesis of HEPN derivatives, and the use of HEPN as a fluorescent probe and a ligand for metal complexes.
合成方法
The synthesis of HEPN involves the reaction of 1-naphthol with 1-(4-chlorobenzyl)-4-(2-hydroxyethyl)piperazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction yields HEPN as a white solid with a purity of over 99%.
属性
IUPAC Name |
1-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-12-11-18-7-9-19(10-8-18)13-16-15-4-2-1-3-14(15)5-6-17(16)21/h1-6,20-21H,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQDFNUALRUAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(2-Hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-nitroaniline](/img/structure/B5113260.png)

![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5113279.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5113286.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5113289.png)

![N-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-thiophenesulfonamide](/img/structure/B5113317.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5113318.png)
![2-[(3,4-dimethoxybenzoyl)amino]-N-1-naphthyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5113348.png)

![N-[amino(imino)methyl]-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5113354.png)

![N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5113361.png)
![3-[4-(benzyloxy)-3,5-dichlorophenyl]-N-(2-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5113368.png)